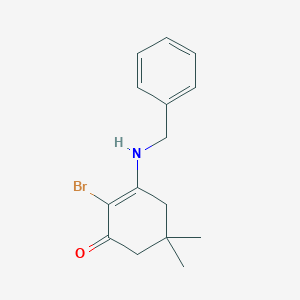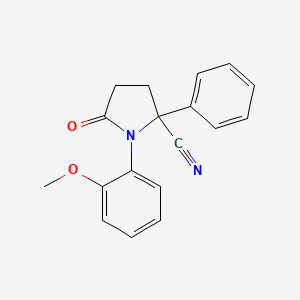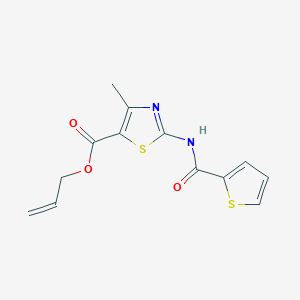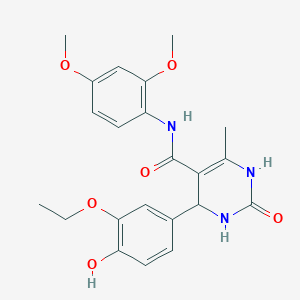
3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one
Übersicht
Beschreibung
3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a benzylamino group, a bromine atom, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one can be achieved through a multi-step process:
Formation of the Cyclohexene Ring: The starting material, 2-bromo-5,5-dimethylcyclohex-2-en-1-one, can be synthesized through the bromination of 5,5-dimethylcyclohex-2-en-1-one using bromine in the presence of a suitable solvent like dichloromethane.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the bromo compound with benzylamine under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the double bond in the cyclohexene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Benzylamine, thiols, or other nucleophiles in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced double bonds or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Amino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one: Similar structure but with an amino group instead of a benzylamino group.
3-(Benzylamino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
3-(Benzylamino)-2-bromo-5-methylcyclohex-2-en-1-one: Similar structure but with one less methyl group.
Uniqueness
3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of its benzylamino and bromine substituents, which confer specific chemical reactivity and biological activity. The presence of two methyl groups also influences its steric and electronic properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-(benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-15(2)8-12(14(16)13(18)9-15)17-10-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKRBZGVFBXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(2-ethyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B3965729.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3965734.png)
![N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride](/img/structure/B3965748.png)
![2-Amino-4-[3-(ethylsulfanyl)thiophen-2-YL]-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B3965753.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965764.png)
![2,6-di-tert-butyl-4-{2-hydroxy-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propoxy}phenol](/img/structure/B3965772.png)
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3965773.png)
![diisopropyl [anilino(2,4-dichlorophenyl)methyl]phosphonate](/img/structure/B3965776.png)

![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965790.png)
![1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine](/img/structure/B3965791.png)


![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965812.png)
